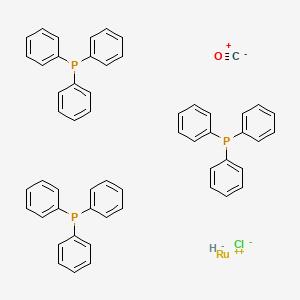
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride is a complex organometallic compound that features a ruthenium center coordinated to a carbonyl group, a chloride ion, and three triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride typically involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of a carbon monoxide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as triphenylphosphine can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride exerts its effects involves coordination to substrates through its ruthenium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological systems or activating small molecules in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride include other ruthenium complexes with different ligands, such as:
- Ruthenium trichloride
- Ruthenium carbonyl complexes
- Ruthenium phosphine complexes
Uniqueness
What sets this compound apart is its specific combination of ligands, which imparts unique reactivity and stability. The presence of three triphenylphosphine ligands provides steric protection and electronic effects that enhance its catalytic properties compared to other ruthenium complexes .
Eigenschaften
Molekularformel |
C55H46ClOP3Ru |
|---|---|
Molekulargewicht |
952.4 g/mol |
IUPAC-Name |
carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.CO.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+2;-1/p-1 |
InChI-Schlüssel |
AQNNBONKVCJJDU-UHFFFAOYSA-M |
Kanonische SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


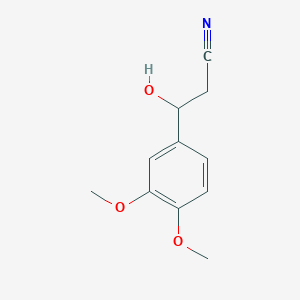
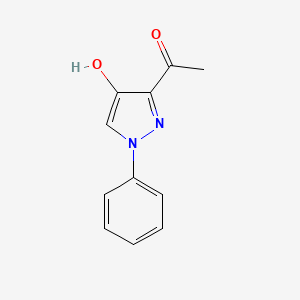
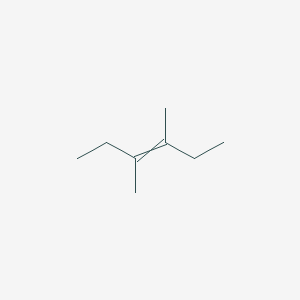
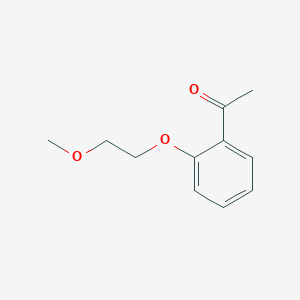
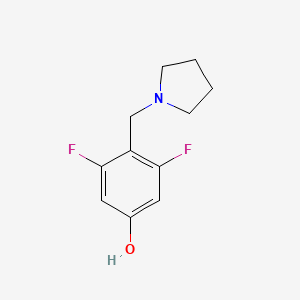
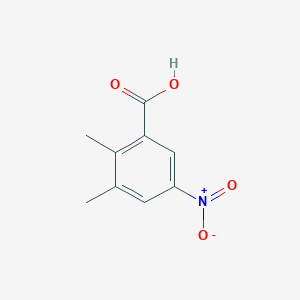
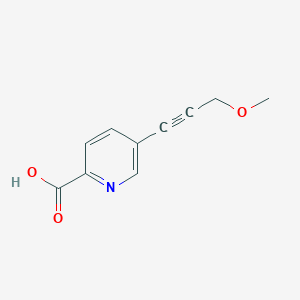
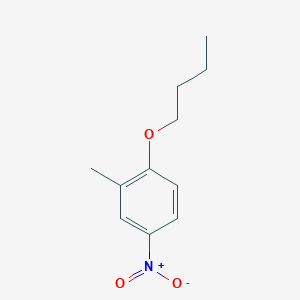
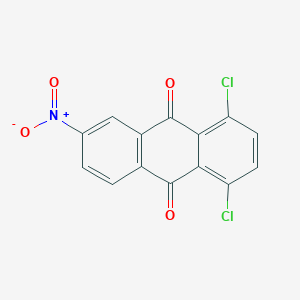

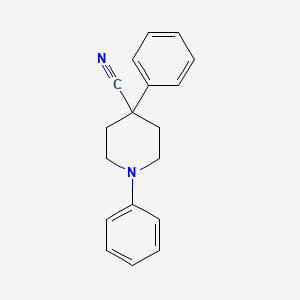
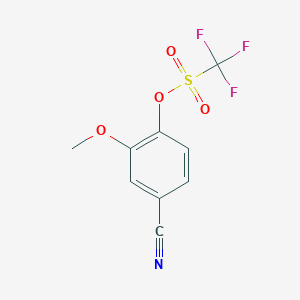
![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)
![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)
